1-Nitro-2-methyl-4-aminopyrrole
Overview
Description
1-Nitro-2-methyl-4-aminopyrrole is a heterocyclic organic compound with the molecular formula C5H7N3O2 This compound is characterized by a pyrrole ring substituted with nitro, methyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitro-2-methyl-4-aminopyrrole can be synthesized through several methods. One common approach involves the nitration of 2-methyl-4-aminopyrrole. This reaction typically uses a mixture of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group into the pyrrole ring.
Another method involves the condensation of appropriate precursors, such as 2-methyl-4-nitropyrrole with ammonia or an amine under suitable conditions to form the desired aminopyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-2-methyl-4-aminopyrrole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonylated pyrrole derivatives.
Scientific Research Applications
1-Nitro-2-methyl-4-aminopyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-nitro-2-methyl-4-aminopyrrole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The amino group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-methyl-1-aminopyrrole
- 1-Nitro-3-methyl-4-aminopyrrole
- 1-Nitro-2-methyl-5-aminopyrrole
Uniqueness
1-Nitro-2-methyl-4-aminopyrrole is unique due to the specific positioning of its functional groups on the pyrrole ring This unique arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds
Properties
IUPAC Name |
5-methyl-1-nitropyrrol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-2-5(6)3-7(4)8(9)10/h2-3H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVRIIGUGDLPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159315 | |
Record name | 1-Nitro-2-methyl-4-aminopyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135325-54-1 | |
Record name | 1-Nitro-2-methyl-4-aminopyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135325541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitro-2-methyl-4-aminopyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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